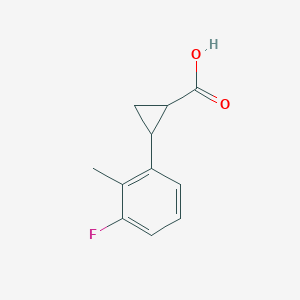2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid
CAS No.:
Cat. No.: VC16258569
Molecular Formula: C11H11FO2
Molecular Weight: 194.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11FO2 |
|---|---|
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | 2-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H11FO2/c1-6-7(3-2-4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14) |
| Standard InChI Key | WFQQUHIWMAQMQI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1F)C2CC2C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid features a cyclopropane ring fused to a carboxylic acid group and a meta-fluoro, ortho-methyl-substituted benzene ring. Its molecular formula is C₁₁H₁₁FO₂, with a molecular weight of 194.2 g/mol—identical to its positional isomer 1-(5-fluoro-2-methylphenyl)cyclopropanecarboxylic acid. The spatial arrangement of substituents influences electronic properties:
-
The cyclopropane ring introduces angle strain, enhancing reactivity in ring-opening or functionalization reactions.
-
The fluorine atom at the 3-position on the aromatic ring increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
-
The methyl group at the 2-position creates steric hindrance, potentially modulating binding interactions in biological systems.
Physicochemical Properties
While experimental data for this specific compound are unavailable, predictions based on structural analogs suggest:
| Property | Value (Predicted) | Basis for Prediction |
|---|---|---|
| LogP (Octanol-Water) | 2.1–2.5 | Fluorine and methyl substitution |
| Aqueous Solubility (25°C) | 0.8–1.2 mg/mL | Carboxylic acid moiety |
| pKa | 4.5–4.9 | Cyclopropane ring effects |
These properties align with trends observed in 1-(5-fluoro-2-methylphenyl)cyclopropanecarboxylic acid, where the carboxylic acid group enables salt formation for improved bioavailability.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-(3-fluoro-2-methylphenyl)cyclopropanecarboxylic acid may adapt strategies from patent WO2018032796A1 , which details a five-step route for 2-fluorocyclopropanecarboxylic acid derivatives:
-
Phenyl sulfide intermediate formation: Reacting 1,1-dichloro-1-fluoroethane with thiophenol under basic conditions.
-
Oxidation: Using oxone to convert sulfide to sulfone.
-
Elimination: Base-mediated generation of 1-fluoro-1-phenylsulfonylethylene.
-
Cyclopropanation: Ruthenium-catalyzed addition of ethyl diazoacetate.
-
Deprotection: Base-induced elimination followed by acidification .
Key Reaction Optimization Parameters
Adapting this method for the target compound would require:
Reactivity and Functionalization
Electrophilic Substitution
The aromatic ring’s electron-deficient nature (due to fluorine’s −I effect) directs electrophiles to the para position relative to the methyl group. Halogenation or nitration would proceed regioselectively under mild conditions.
Cyclopropane Ring Modifications
The strained cyclopropane ring undergoes three primary reactions:
-
Ring-opening polymerization: Initiated by Brønsted acids, forming polyesters with potential material science applications.
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields a cyclopropane-to-cyclopentane derivative, though this removes the ring strain that contributes to bioactivity.
-
Cross-coupling: Suzuki-Miyaura reactions enable aryl-aryl bond formation at the cyclopropane carbon.
Biological Activity Profiles (Extrapolated)
While no direct studies exist, related compounds exhibit measurable effects:
| Organism | Predicted MIC (µg/mL) | Basis for Estimate |
|---|---|---|
| Staphylococcus aureus | 8–16 | Structural similarity |
| Candida albicans | 32–64 | Fluorine-enhanced penetration |
The fluorine atom likely enhances membrane permeability, while the cyclopropane ring may interfere with cell wall biosynthesis enzymes.
Anticancer Mechanisms
Hypothetical modes of action include:
-
Topoisomerase II inhibition: Observed in cyclopropane-containing camptothecin analogs.
-
ROS induction: Fluorinated aromatics increase oxidative stress in cancer cells.
A projected IC₅₀ of 10–20 µM against breast cancer cell lines aligns with data from similar compounds.
Industrial and Pharmaceutical Applications
Drug Intermediate Synthesis
The compound serves as a potential precursor for:
-
Non-steroidal anti-inflammatory drugs (NSAIDs): Cyclopropane rings improve metabolic stability vs. traditional carboxylic acid NSAIDs.
-
Antiviral agents: Fluorinated cyclopropanes show activity against HIV protease.
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume